
Withaferin A, dihydro-
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Withaferin A, dihydro- involves regio- and stereoselective Michael addition to the A-ring of Withaferin A . This process typically employs reagents such as ethyl mercaptan, thiophenol, and L-cysteine ethyl ester under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the addition reactions .
Industrial Production Methods
This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Withaferin A, dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations .
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of Withaferin A, dihydro-, each with potentially unique biological activities .
科学的研究の応用
Anti-Cancer Activity
Dihydro-Withaferin A exhibits notable anti-cancer properties, albeit with different mechanisms compared to its parent compound, Withaferin A.
- Mechanism of Action : Dihydro-Withaferin A has been shown to lack cytotoxicity towards normal cells while promoting their survival under stress conditions. It activates pro-survival signaling pathways such as pAkt/MAPK, which helps protect normal cells from oxidative and chemical stresses .
- Cancer Cell Effects : In contrast, Withaferin A induces oxidative stress in cancer cells, leading to apoptosis and reduced cell viability. Studies have demonstrated that dihydro-Withaferin A does not exhibit the same level of cytotoxicity as Withaferin A but is effective in enhancing the efficacy of conventional chemotherapeutics when used in combination .
Neuroprotective Effects
Research indicates that dihydro-Withaferin A may also possess neuroprotective properties. It has been shown to mitigate neuroinflammation and promote cognitive function in models of mild cognitive impairment . This suggests potential applications in treating neurodegenerative diseases.
Comparative Efficacy
A comparative analysis between Withaferin A and dihydro-Withaferin A reveals distinct profiles:
Property | Withaferin A | Dihydro-Withaferin A |
---|---|---|
Cytotoxicity | High against cancer cells | Low; protects normal cells |
Mechanism | Induces oxidative stress | Activates pro-survival pathways |
Applications | Cancer therapy | Neuroprotection, adjunct therapy |
Combination Therapy Efficacy | Enhances effects with chemotherapeutics | Synergistic effects with lower toxicity |
Cancer Treatment Studies
Several studies have documented the effectiveness of dihydro-Withaferin A in cancer treatment:
- In vitro studies indicate that dihydro-Withaferin A does not promote metastasis while enhancing the sensitivity of cancer cells to chemotherapeutic agents .
- Clinical trials exploring the use of Withania somnifera extracts containing both Withaferin A and dihydro-Withaferin A have shown promise in improving outcomes for patients with various cancers, including breast and prostate cancers .
Neuroprotective Studies
Research has also focused on the neuroprotective effects of dihydro-Withaferin A:
作用機序
Withaferin A, dihydro- exerts its effects through multiple mechanisms:
Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
Inhibition of Cell Proliferation: It inhibits the growth of cancer cells by interfering with cell cycle progression and signaling pathways such as NF-κB and STAT3.
Anti-inflammatory Effects: Withaferin A, dihydro- reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes.
類似化合物との比較
Withaferin A, dihydro- is part of a family of withanolides, which includes compounds such as:
Withaferin A: The parent compound, known for its potent anticancer and anti-inflammatory properties.
27-Deoxywithaferin A: A derivative with similar biological activities but different pharmacokinetics.
24-5,6-Deoxywithaferin A: Another derivative with unique anticancer properties.
2,3-Dihydro-3β-O-sulfate Withaferin A: A sulfate derivative with distinct biological effects.
Withaferin A, dihydro- stands out due to its specific structural modifications, which may enhance its stability, bioavailability, and therapeutic potential compared to other withanolides .
生物活性
Withaferin A, a withanolide derived from the medicinal plant Withania somnifera (commonly known as Ashwagandha), has garnered significant attention for its diverse biological activities, particularly in cancer research. The compound is known for its pleiotropic effects, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of dihydro-Withaferin A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Withaferin A and Dihydro-Withaferin A
Withaferin A has been extensively studied for its anticancer properties. The dihydro form, specifically 2,3-dihydro-3β-methoxy Withaferin A (3βmWi-A), has been investigated for its distinct biological activities compared to its parent compound. While Withaferin A exhibits significant cytotoxicity against various cancer cell lines, 3βmWi-A has shown a different profile regarding its biological effects.
Anticancer Activity
- Cell Cycle Arrest : Withaferin A induces cell cycle arrest in multiple cancer types by modulating key regulatory proteins. For instance, it upregulates p21 and downregulates cyclins B1 and E2, leading to G2/M phase arrest in prostate cancer cells .
- Apoptosis Induction : The compound promotes apoptosis through the activation of the p53 pathway and increases in reactive oxygen species (ROS) levels. In cervical cancer cells, Withaferin A treatment led to increased p53 accumulation and decreased expression of HPV oncogenes .
- Inhibition of Metastasis : While Withaferin A has demonstrated anti-metastatic properties by inhibiting the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), dihydro-Withaferin A lacks these effects and does not exhibit cytotoxicity at higher concentrations .
Anti-Inflammatory and Antioxidant Effects
Withaferin A exhibits potent anti-inflammatory properties by suppressing pro-inflammatory cytokines and pathways such as NF-κB. It has been shown to enhance antioxidant defenses in various models of oxidative stress . Dihydro-Withaferin A also appears to protect normal cells from oxidative stress without inducing cytotoxicity .
In Vitro Studies
- Breast Cancer : In studies involving MCF-7 and MDA-MB-231 cell lines, Withaferin A induced ROS production leading to apoptosis while dihydro-Withaferin A did not demonstrate similar effects .
- Prostate Cancer : Withaferin A treatment resulted in significant inhibition of cell proliferation through cell cycle arrest mechanisms . In contrast, dihydro-Withaferin A showed protective effects against oxidative stress without significant cytotoxicity .
In Vivo Studies
- Xenograft Models : In animal models of ovarian cancer, Withaferin A reduced tumor burden significantly when combined with conventional chemotherapeutics like doxorubicin . However, dihydro-Withaferin A did not exhibit similar anti-tumor efficacy but was well-tolerated at higher doses .
Comparative Data Table
Activity | Withaferin A | Dihydro-Withaferin A |
---|---|---|
Cytotoxicity | High | Low |
Induction of Apoptosis | Yes | No |
Cell Cycle Arrest | Yes (G2/M phase) | No |
Anti-Metastatic Activity | Yes | No |
Protective Against Oxidative Stress | No | Yes |
特性
IUPAC Name |
6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXCLNDPESBJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329178 | |
Record name | Withaferin A, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5589-41-3 | |
Record name | Withaferin A, dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Withaferin A, dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Withaferin A, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。